6-cyclopropyl-8,9-difluoro-7-methoxy-4-oxo-4,6-dihydro-2H-1l3-[1,3]dioxino[5,6-c]quinoline-2,2-diyl diacetate
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Overview
Description
Preparation Methods
The synthesis of 6-cyclopropyl-8,9-difluoro-7-methoxy-4-oxo-4,6-dihydro-2H-1l3-[1,3]dioxino[5,6-c]quinoline-2,2-diyl diacetate involves several steps :
Starting Materials: Boric acid and 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid ethyl ester.
Reaction Conditions: The reaction typically involves the use of triacetoxyboron and oxo (oxoboranyloxy)borane as intermediates.
Industrial Production: The industrial production methods are similar to the synthetic routes but are scaled up to produce larger quantities.
Chemical Reactions Analysis
6-cyclopropyl-8,9-difluoro-7-methoxy-4-oxo-4,6-dihydro-2H-1l3-[1,3]dioxino[5,6-c]quinoline-2,2-diyl diacetate undergoes various chemical reactions :
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-cyclopropyl-8,9-difluoro-7-methoxy-4-oxo-4,6-dihydro-2H-1l3-[1,3]dioxino[5,6-c]quinoline-2,2-diyl diacetate involves its interaction with bacterial enzymes . The compound targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription . By inhibiting these enzymes, the compound disrupts bacterial DNA processes, leading to cell death .
Comparison with Similar Compounds
6-cyclopropyl-8,9-difluoro-7-methoxy-4-oxo-4,6-dihydro-2H-1l3-[1,3]dioxino[5,6-c]quinoline-2,2-diyl diacetate is unique due to its specific chemical structure and antibacterial properties . Similar compounds include :
Moxifloxacin: A fluoroquinolone antibiotic with a similar quinoline core structure.
Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.
Levofloxacin: A third fluoroquinolone antibiotic with comparable antibacterial activity.
These compounds share structural similarities but differ in their specific chemical modifications and spectrum of antibacterial activity .
Properties
Molecular Formula |
C19H17F2NO8 |
---|---|
Molecular Weight |
425.3 g/mol |
IUPAC Name |
(2-acetyloxy-6-cyclopropyl-8,9-difluoro-7-methoxy-4-oxo-10bH-[1,3]dioxino[5,4-c]quinolin-2-yl) acetate |
InChI |
InChI=1S/C19H17F2NO8/c1-8(23)27-19(28-9(2)24)29-16-11-6-13(20)14(21)17(26-3)15(11)22(10-4-5-10)7-12(16)18(25)30-19/h6-7,10,16H,4-5H2,1-3H3 |
InChI Key |
RRUBAWTYLAANBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1(OC2C3=CC(=C(C(=C3N(C=C2C(=O)O1)C4CC4)OC)F)F)OC(=O)C |
Origin of Product |
United States |
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